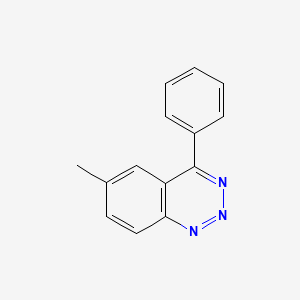
6-Methyl-4-phenyl-1,2,3-benzotriazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-4-phenyl-1,2,3-benzotriazine is an aromatic, fused N-heterocycle that exhibits interesting properties and diverse biological activities. This compound is part of the benzotriazine family, which is known for its significant role in medicinal chemistry and material sciences .
Métodos De Preparación
The synthesis of 6-Methyl-4-phenyl-1,2,3-benzotriazine typically involves intramolecular cyclization of N-(2-aminoaryl) benzhydrazides. This method starts with the synthesis of aryl hydrazide, followed by the reduction of the nitro group using tin in acetic acid, and subsequent intramolecular heterocyclization to yield 1,4-dihydrobenzotriazines as intermediates . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
6-Methyl-4-phenyl-1,2,3-benzotriazine undergoes various chemical reactions, including:
Substitution: Common reagents include diazomethane for N-methylation at the 3-position.
Cycloaddition: Involves [4+2] cycloaddition reactions, leading to diverse cyclocondensations.
Major products formed from these reactions include various oxides, amino, and hydrazine derivatives.
Aplicaciones Científicas De Investigación
6-Methyl-4-phenyl-1,2,3-benzotriazine has profound applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Methyl-4-phenyl-1,2,3-benzotriazine involves its interaction with enzymes and receptors in biological systems. The compound’s large conjugated system allows for π–π stacking interactions and hydrogen bond acceptors, making it susceptible to binding with various molecular targets . These interactions lead to a broad spectrum of biological properties, including antibacterial and antiviral activities.
Comparación Con Compuestos Similares
6-Methyl-4-phenyl-1,2,3-benzotriazine can be compared to other similar compounds such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
4-Methoxy-1,2,3-benzotriazine: Undergoes similar oxidation reactions to form 2-oxides.
The uniqueness of this compound lies in its diverse applications and significant biological activities, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
60986-39-2 |
|---|---|
Fórmula molecular |
C14H11N3 |
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
6-methyl-4-phenyl-1,2,3-benzotriazine |
InChI |
InChI=1S/C14H11N3/c1-10-7-8-13-12(9-10)14(16-17-15-13)11-5-3-2-4-6-11/h2-9H,1H3 |
Clave InChI |
ULRKGQCGNFRYFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=NN=C2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


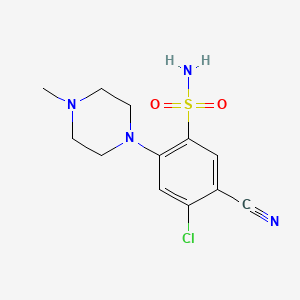
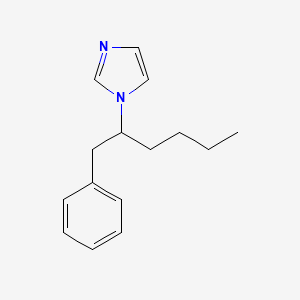
![3,4-Bis(benzyloxy)-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B14620474.png)


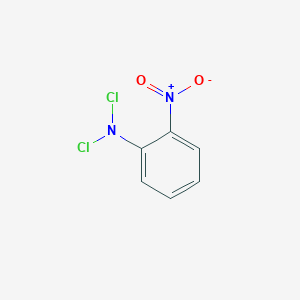
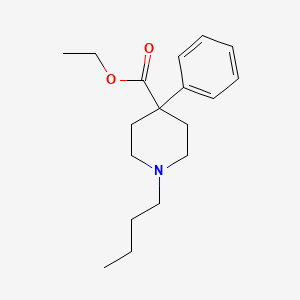
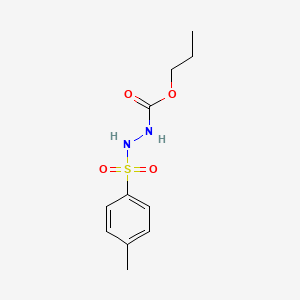
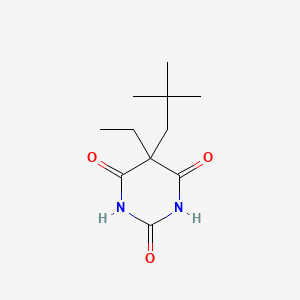

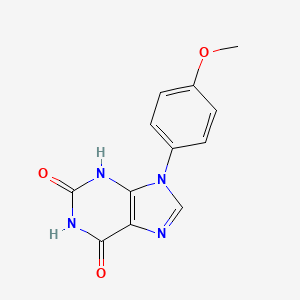

![2-[(Diethylamino)methylidene]cyclohexan-1-one](/img/structure/B14620537.png)
![2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide](/img/structure/B14620542.png)
